molecular formula C18H23N5O3S B5319638 ETHYL 2-(2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE

ETHYL 2-(2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE

Cat. No.: B5319638
M. Wt: 389.5 g/mol
InChI Key: ZSWJKHGKHXZXNX-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a thiazole ring, a piperazine moiety, and a pyridine ring, making it a unique and versatile molecule.

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-2-26-17(25)11-14-13-27-18(20-14)21-16(24)12-22-7-9-23(10-8-22)15-5-3-4-6-19-15/h3-6,13H,2,7-12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWJKHGKHXZXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-(2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

ETHYL 2-(2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its combination of a thiazole ring, a piperazine moiety, and a pyridine ring, which imparts distinct chemical and biological properties.

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